REACTION_CXSMILES
|
[F:1][CH:2]([F:13])[O:3][C:4]1[CH:9]=[C:8]([OH:10])[N:7]=[C:6]([S:11][CH3:12])[N:5]=1.O.O1CCOCC1.Cl[CH:22]([F:24])[F:23]>[OH-].[K+].C1OCCOCCOCCOCCOCCOC1>[F:13][CH:2]([F:1])[O:3][C:4]1[CH:9]=[C:8]([O:10][CH:22]([F:24])[F:23])[N:7]=[C:6]([S:11][CH3:12])[N:5]=1 |f:4.5|
|
Name
|
4-difluoromethoxy-6-hydroxy-2-methylthiopyrimidine
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=NC(=NC(=C1)O)SC)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is then separated
|
Type
|
DISTILLATION
|
Details
|
the organic phase is distilled under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=NC(=NC(=C1)OC(F)F)SC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 86.4% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |